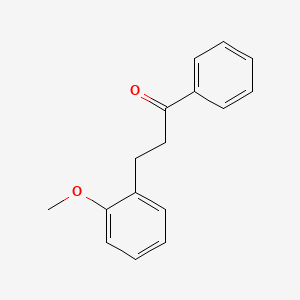

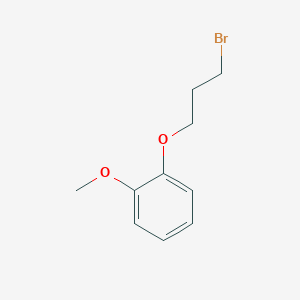

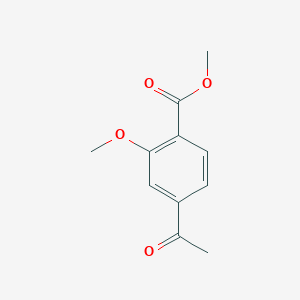

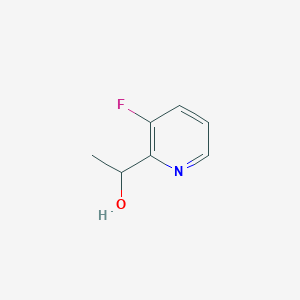

3-Methyl-4-(2-methylpropoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-(2-methylpropoxy)benzaldehyde, also known as 3-Methyl-4-methoxybenzaldehyde, is a volatile organic compound (VOC) that is commonly used in a variety of industrial processes and applications. It is a colorless liquid with a sweet odor, and is classified as a hazardous air pollutant. This compound is used in the synthesis of various compounds, including drugs and fragrances, as well as in the production of polymers and other materials. It is also used as a flavoring and fragrance ingredient in food and cosmetics.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Sensing

Alternative Synthesis Routes : A study by Banerjee et al. (2013) outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, starting with a related compound, 3-hydroxy-4-methoxy-benzaldehyde. This process involves several steps, including hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting the compound's versatility in organic synthesis (Banerjee, Poon, & Bedoya, 2013).

Fluorescent Chemosensors : Dhawa et al. (2020) developed biocompatible chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors can discriminate between normal cells and cancer cells by sensing the pH variations, illustrating the potential of related benzaldehyde compounds in biomedical applications (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Materials Science

Optical Properties of Metal Complexes : Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc quinolates with substituted styryl groups, including methyl(methoxy or chloro)benzaldehyde. The study revealed that these complexes exhibit blue-green photoluminescence, which is significant for applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Synthesis and Characterization of Novel Compounds : Gümüş et al. (2022) synthesized 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde. This compound was linked by hydrogen bonds into double ribbons, demonstrating the structural diversity achievable with benzaldehyde derivatives (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Advanced Synthetic Applications

Enhanced Bioproduction of Benzaldehyde : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This study underscores the potential of microbial biotransformation in producing valuable chemicals, such as benzaldehyde derivatives, for the flavor industry with enhanced yield and productivity (Craig & Daugulis, 2013).

Propiedades

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVPDAMMYZELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527651 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90286-60-5 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.